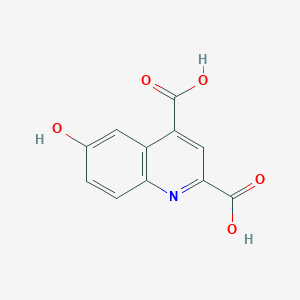
6-Hydroxy-2,4-quinolinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2,4-quinolinedicarboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 4, and a hydroxyl group at position 6 on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-quinolinedicarboxylic acid typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents. One common method is the cyclization of anthranilic acid with diethyl ethoxymethylenemalonate under acidic conditions, followed by hydrolysis to yield the desired product . Another approach involves the reaction of ethyl ester derivatives with anilines at elevated temperatures in the presence of a small amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-2,4-quinolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted quinoline compounds.
科学的研究の応用
6-Hydroxy-2,4-quinolinedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-2,4-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and number of functional groups.
2-Hydroxyquinoline: This compound has a hydroxyl group at position 2 instead of position 6.
4-Hydroxyquinoline: Similar to 6-Hydroxy-2,4-quinolinedicarboxylic acid but lacks the carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
5557-56-2 |
|---|---|
分子式 |
C11H7NO5 |
分子量 |
233.18 g/mol |
IUPAC名 |
6-hydroxyquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-5-1-2-8-6(3-5)7(10(14)15)4-9(12-8)11(16)17/h1-4,13H,(H,14,15)(H,16,17) |
InChIキー |
JQAWFKWYNSFGBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CC(=N2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


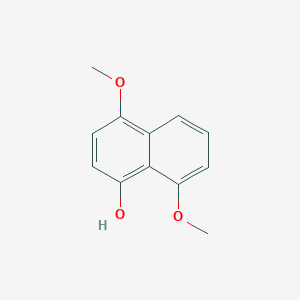
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)


![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
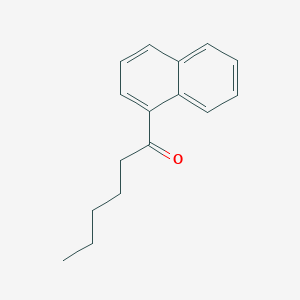
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
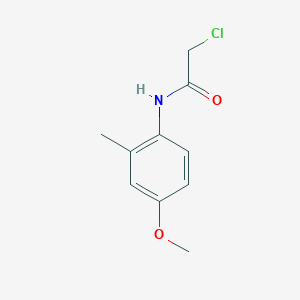
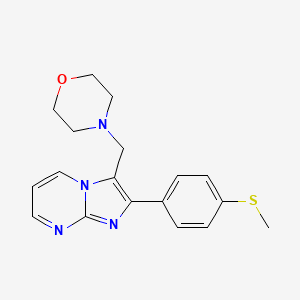
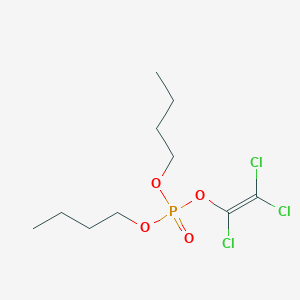
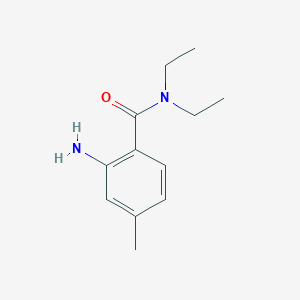
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
